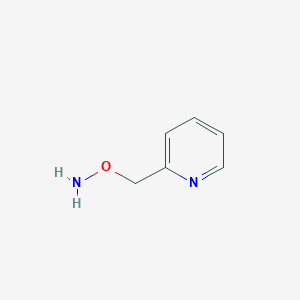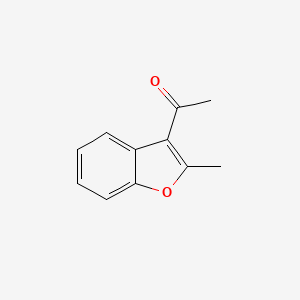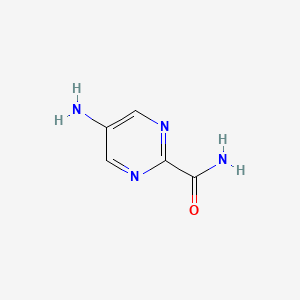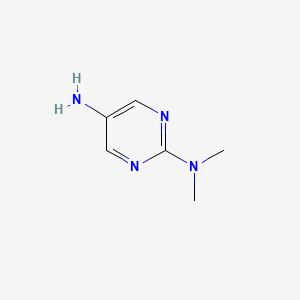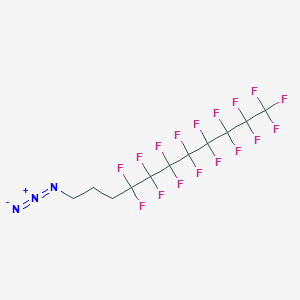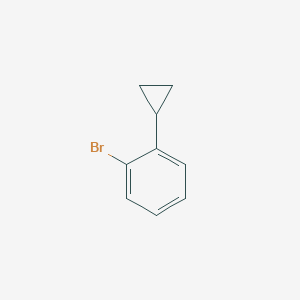
1-Bromo-2-cyclopropylbenzene
Übersicht
Beschreibung
1-Bromo-2-cyclopropylbenzene is a compound that has been studied in various contexts due to its potential as a building block in organic synthesis. It is characterized by the presence of a bromine atom and a cyclopropyl group attached to a benzene ring. This structure makes it a versatile intermediate for constructing more complex molecules.
Synthesis Analysis
The synthesis of derivatives of 1-Bromo-2-cyclopropylbenzene has been explored in several studies. For instance, a palladium-catalyzed domino reaction involving 1-bromo-2-(cyclopropylidenemethyl)benzene and 2-alkynylbenzenamine has been reported to generate 2-(naphthalen-2-yl)benzenamines and 5H-indeno[1,2-c]quinolines through cyclization processes . Additionally, the synthesis of 1-bromo-2-ethoxycyclopropyllithium, which serves as a synthetic equivalent for lithio- or 3-lithiopropenal, has been applied to the synthesis of various compounds, including juvenile hormone and jasmonoids .
Molecular Structure Analysis
The molecular structure of 1-Bromo-2-cyclopropylbenzene derivatives has been elucidated using various spectroscopic techniques. For example, the crystal structure and molecular conformation of 1-bromo-2,3,5,6-tetramethylbenzene, a related compound, have been determined using single-crystal X-ray diffraction (SXRD) analysis, revealing two stable crystalline phases and confirming the plane structure of the molecules .
Chemical Reactions Analysis
Chemical reactions involving 1-Bromo-2-cyclopropylbenzene derivatives have been extensively studied. The bromo-capped diruthenium complex has been shown to generate bromine in situ for bromination reactions and has been utilized for catalytic olefin aziridination . Furthermore, the reactivity of 1-bromo-2-chlorocyclopropene, a related compound, has been demonstrated in the synthesis of 1H-Cyclopropa[b]phenanthrene through a Diels-Alder reaction followed by aromatization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-2-cyclopropylbenzene derivatives are influenced by the presence of the bromine atom and the cyclopropyl group. These groups can affect the reactivity, boiling point, density, and other properties of the molecule. For instance, the presence of the bromine atom makes the molecule a good candidate for further functionalization through nucleophilic substitution reactions. The cyclopropyl group can introduce strain into the molecule, which can influence its reactivity in chemical reactions .
Wissenschaftliche Forschungsanwendungen
Ring Expansion and Alumacycle Formation
- Research by Agou et al. (2015) in "Angewandte Chemie" demonstrated the use of a 1-bromo alumole compound in ring expansion to form 1-bromo-1-alumacyclonona-2,4,6,8-tetraene. This process involved the insertion of alkyne molecules into Al-C bonds, indicating potential applications in complex molecular synthesis (Agou et al., 2015).
Synthesis of Dinitrobenzene Derivatives
- A study by Xuan et al. (2010) in "Chemical Reagents" reported the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene. This compound is used as an intermediate in the production of pharmaceutical agents, dyes, and electroluminescent materials (Xuan et al., 2010).
Bi(cyclopropylidene) Formation
- Borer and Neuenschwander (1997) in "Helvetica Chimica Acta" described the formation of new bi(cyclopropylidenes) through a CuCl2-induced reaction involving 1-bromo-1-lithiocyclopropanes. This research contributes to the understanding of carbene dimerization processes (Borer & Neuenschwander, 1997).
Protective Group Utilization
- Yoshifuji, Kamijo, and Toyota (1993) in the "Bulletin of the Chemical Society of Japan" explored a sterically hindered bromobenzene compound as a protective group for stabilizing low-coordinate phosphorus compounds. This highlights the potential of 1-bromo-2-cyclopropylbenzene derivatives in protecting sensitive chemical structures (Yoshifuji et al., 1993).
Enzyme Inhibition Studies
- Boztaş et al. (2015) in "Journal of Medicinal Chemistry" investigated cyclopropylcarboxylic acids and esters incorporating bromophenol moieties as inhibitors of the carbonic anhydrase enzyme. This study reveals the biological activity potential of bromophenol derivatives, which could include 1-bromo-2-cyclopropylbenzene analogs (Boztaş et al., 2015).
Halogenation of Polyalkylbenzenes
- Bovonsombat and Mcnelis (1993) in "Synthesis" used 1-bromo-2,5-pyrrolidinedione in the ring halogenation of polyalkylbenzenes. This process is significant in the selective halogenation of complex organic molecules (Bovonsombat & Mcnelis, 1993).
Domino Reaction in Organic Synthesis
- Li, Luo, Wang, Guo, and Wu (2012) in "Chemistry, an Asian journal" highlighted the use of 1-bromo-2-(cyclopropylidenemethyl)benzene in a palladium-catalyzed domino reaction with 2-alkynylbenzenamine. This process is vital for synthesizing complex organic structures like 2-(naphthalen-2-yl)benzenamines (Li et al., 2012).
Eigenschaften
IUPAC Name |
1-bromo-2-cyclopropylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c10-9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUGHJZKCKSVEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481115 | |
| Record name | 1-BROMO-2-CYCLOPROPYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-cyclopropylbenzene | |
CAS RN |
57807-28-0 | |
| Record name | 1-Bromo-2-cyclopropylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57807-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-BROMO-2-CYCLOPROPYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-cyclopropylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1280931.png)
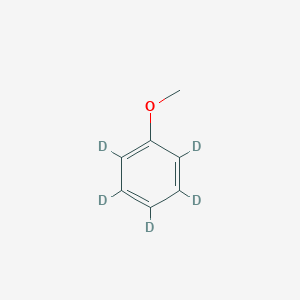
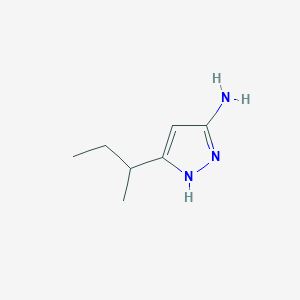
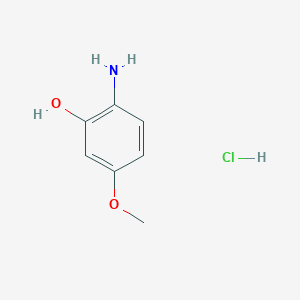
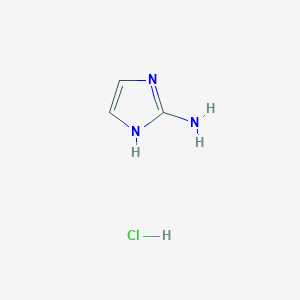
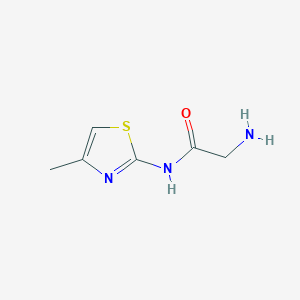
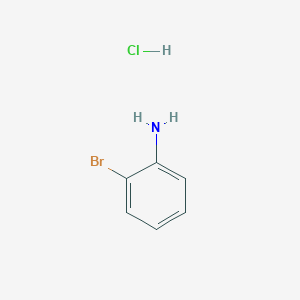
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine](/img/structure/B1280945.png)
